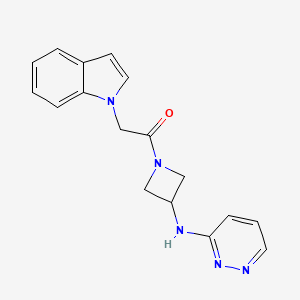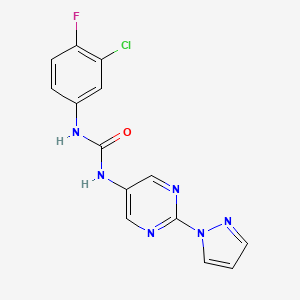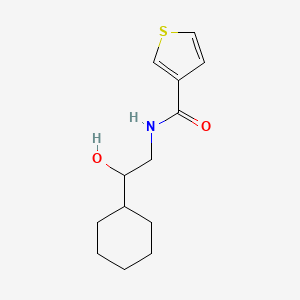
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit promising anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A study on novel 1H-3-Indolyl Derivatives, including structures similar to 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one, revealed significant antioxidant activities. These derivatives were synthesized by combining heterocycles with indole and thiophene, showing promising results as antioxidants, particularly against 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) inhibitors. The investigation into their structure-activity relationship (SAR) aims at optimizing these compounds for superior antioxidant capabilities in future medicinal chemistry applications (Aziz et al., 2021).
Anti-Inflammatory and Analgesic Activities
Compounds structurally related to this compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. One such study synthesized azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino(6,5-b)indoles, demonstrating significant anti-inflammatory and analgesic activities, with some compounds showing superior results to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Bhati & Kumar, 2008).
Antimicrobial and Antitubercular Activities
Research on azetidinone and thiazolidinone moieties linked to the indole nucleus, akin to the chemical structure , has shown promising antimicrobial, antimycobacterial, and cytotoxic activities. These compounds were synthesized and tested against various bacterial and mycobacterial strains, with some displaying excellent activity profiles. This suggests their potential use in treating infectious diseases and contributing to the development of new antimicrobial agents (Saundane & Walmik, 2013).
Supramolecular Chemistry
In a study focusing on crystal engineering and supramolecular assemblies, compounds with core structures resembling this compound were explored for their ability to form complex supramolecular structures. These findings can have implications in the development of novel materials and in the understanding of molecular interactions at the atomic level (Arora & Pedireddi, 2003).
Anticancer Activity
The synthesis and evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for anticancer activity highlighted the potential of indole-based compounds in cancer treatment. Several synthesized derivatives demonstrated good anticancer activity against various cancer cell lines, pointing to the promising role of such compounds in developing new anticancer therapies (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
2-indol-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-21-9-7-13-4-1-2-5-15(13)21)22-10-14(11-22)19-16-6-3-8-18-20-16/h1-9,14H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCTHYQALVIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)